molecular formula C13H18O B7996225 3-(2-Methyl-4-n-propoxyphenyl)-1-propene

3-(2-Methyl-4-n-propoxyphenyl)-1-propene

Cat. No.: B7996225
M. Wt: 190.28 g/mol
InChI Key: XJPYJJFXULOCFT-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-n-propoxyphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a methyl group and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-n-propoxyphenyl)-1-propene typically involves the alkylation of 2-methyl-4-n-propoxyphenol with a suitable alkylating agent under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the alkylating agent can be 3-bromopropene. The reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into saturated derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate

    Reduction: Hydrogen gas, Pd/C catalyst

    Substitution: Nitric acid, halogens, Lewis acid catalysts

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

3-(2-Methyl-4-n-propoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-n-propoxyphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-n-propoxyphenyl methyl sulfide
  • 1-(2-Methyl-4-n-propoxyphenyl)ethanol

Uniqueness

3-(2-Methyl-4-n-propoxyphenyl)-1-propene is unique due to its propene group, which imparts distinct chemical reactivity compared to similar compounds. This structural feature allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

2-methyl-1-prop-2-enyl-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-6-12-7-8-13(10-11(12)3)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPYJJFXULOCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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